MC-Val-Cit-PAB-Auristatin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H108N11O13+ |
|---|---|
Molecular Weight |
1287.6 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C68H107N11O13/c1-16-44(8)59(52(91-14)39-56(83)77-38-24-28-51(77)62(92-15)45(9)63(85)71-46(10)61(84)48-25-19-17-20-26-48)76(11)67(89)58(42(4)5)75-66(88)60(43(6)7)79(12,13)40-47-30-32-49(33-31-47)72-64(86)50(27-23-36-70-68(69)90)73-65(87)57(41(2)3)74-53(80)29-21-18-22-37-78-54(81)34-35-55(78)82/h17,19-20,25-26,30-35,41-46,50-52,57-62,84H,16,18,21-24,27-29,36-40H2,1-15H3,(H7-,69,70,71,72,73,74,75,80,85,86,87,88,90)/p+1/t44-,45+,46+,50-,51-,52+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
ULBSEZSVDXRNQN-UIMDRQLBSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Auristatin E
Inhibition of Tubulin Polymerization
The primary molecular target of Auristatin E and its widely used derivative, monomethyl auristatin E (MMAE), is tubulin. adcreview.comnih.gov By binding to tubulin heterodimers, MMAE prevents their assembly into microtubules. nih.gov This action has several downstream consequences for the cell:
Disruption of the Microtubule Network: The inhibition of polymerization leads to a breakdown of the existing microtubule structure within the cell. nih.gov
Mitotic Arrest: As microtubules are essential for the formation of the mitotic spindle, their disruption prevents cells from progressing through mitosis, causing them to arrest in the G2/M phase of the cell cycle. aacrjournals.orgacs.org
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. aacrjournals.org
Studies have characterized the binding of MMAE to tubulin, showing it binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1 and also binds with high affinity to the ends of pre-assembled microtubules. nih.gov This interaction not only prevents further assembly but also introduces structural defects and suppresses the dynamic instability of existing microtubules. nih.gov
Induction of Apoptosis
The cytotoxic activity of Auristatin E is executed through the induction of apoptosis following mitotic arrest. The sustained block in the cell cycle is a signal for the cell to initiate its self-destruction program. This process is a key outcome of the microtubule disruption caused by the drug. aacrjournals.orgresearchgate.net
Potential for Immunogenic Cell Death Induction
Beyond its direct cytotoxic effects, a growing body of research indicates that Auristatin E and ADCs utilizing it as a payload can induce immunogenic cell death (ICD). aacrjournals.orgnih.gov ICD is a form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens, effectively turning the dying cancer cell into an in-situ vaccine. This phenomenon adds another layer to the therapeutic efficacy of auristatin-based ADCs, potentially leading to a more durable anti-tumor response by engaging the patient's own immune system. nih.gov
The induction of ICD is characterized by the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and heat shock protein 70 (HSP70), and the release of others, including ATP and high mobility group box 1 (HMGB1) protein. aacrjournals.orgnih.gov
Research on brentuximab vedotin, an ADC that uses the MC-Val-Cit-PAB-MMAE system, has shown that its therapeutic effect involves the induction of ICD. aacrjournals.orgresearchgate.netnih.gov Treatment with auristatin-based ADCs leads to a catastrophic disruption of the microtubule network, which in turn elicits a robust endoplasmic reticulum (ER) stress response. researchgate.netnih.gov This ER stress is a key trigger for the hallmarks of ICD.
Key research findings indicate that the onset of ICD markers occurs concurrently with the induction of ER stress pathways and, interestingly, precedes mitotic arrest and the activation of caspases, suggesting it is an early event in the drug's mechanism of action. aacrjournals.org The induction of ICD appears to be a class effect of auristatin-based payloads, as free MMAE has also been shown to induce these immunomodulatory changes. aacrjournals.orgaacrjournals.org This suggests that the payload itself is the primary driver of this immune-stimulatory cell death. The ability of auristatin-based ADCs to promote an anti-tumor immune response provides a strong rationale for combining them with other immunotherapies, such as checkpoint inhibitors. nih.gov
Table 1: Key Research Findings on Auristatin E-Induced Immunogenic Cell Death
| Finding | Observation | Implication | Reference |
|---|---|---|---|
| ER Stress Induction | Treatment with brentuximab vedotin (MMAE-ADC) leads to phosphorylation of IRE1 and JNK, key proteins in the ER stress response pathway. | Disruption of the microtubule network by MMAE directly contributes to ER stress, which is a trigger for ICD. | aacrjournals.org |
| ICD Marker Expression | MMAE-based ADCs induce surface expression of calreticulin (CRT) and HSP70 on cancer cells. | These molecules act as "eat-me" signals, promoting the phagocytosis of dying tumor cells by antigen-presenting cells. | aacrjournals.org |
| Immune Cell Activation | Tumor cells killed by auristatin-based ADCs can stimulate innate immune cells and lead to the expansion of cytotoxic T-cells. | The induced ICD can initiate a broader anti-tumor immune response, enhancing therapeutic efficacy. | aacrjournals.org, nih.gov |
| Superiority over other Payloads | In comparative studies, MMAE showed a superior ability to induce ICD markers and underlying ER stress compared to other ADC payloads like DM1, DM4, and exatecan. | The specific mechanism of microtubule disruption by MMAE is particularly effective at triggering an immunogenic response. | aacrjournals.org |
Linker Chemistry and Payload Release Mechanisms of Mc Val Cit Pab
Design Principles of Protease-Cleavable Linkers in Antibody-Drug Conjugates
Protease-cleavable linkers are a cornerstone of modern ADC design, engineered to be stable in the bloodstream but susceptible to cleavage by enzymes prevalent within the lysosomal compartment of cancer cells. mdpi.comnih.gov The fundamental principle is to exploit the differential enzymatic environment between the extracellular space and the intracellular lysosomes. news-medical.net An ideal cleavable linker must remain intact during circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. news-medical.net
The design of these linkers often incorporates a peptide sequence that is a substrate for a specific lysosomal protease, such as cathepsin B. nih.govtandfonline.com This targeted approach ensures that the highly potent drug is released predominantly within the cancer cell after the ADC has been internalized. mdpi.com The valine-citrulline (Val-Cit) dipeptide is a widely used motif in protease-cleavable linkers due to its recognized sensitivity to cleavage by cathepsins. nih.gov
Lysosomal Cleavage of Valine-Citrulline Dipeptide by Cathepsin B and Other Cathepsins
Once an ADC equipped with a Val-Cit linker is internalized by a target cell and trafficked to the lysosome, the linker is exposed to a host of proteases. nih.gov Cathepsin B, a cysteine protease highly active in the low-pH environment of the lysosome, is a primary enzyme responsible for cleaving the Val-Cit dipeptide. tandfonline.comtcichemicals.com The cleavage occurs at the amide bond between citrulline and the p-aminobenzyl (PAB) group. tcichemicals.comnih.govencyclopedia.pub
While initially thought to be the sole actor, subsequent research has revealed that other cathepsins, including cathepsin L, cathepsin S, and cathepsin F, can also contribute to the cleavage of the Val-Cit linker. nih.govencyclopedia.pub This broader enzymatic recognition can enhance the efficiency of payload release within the lysosome. cam.ac.uk The specificity of the Val-Cit sequence for these intracellular proteases is a key factor in the targeted release of the cytotoxic drug.
Self-Immolative Release of the p-Aminobenzyl (PAB) Spacer and Free Auristatin E Payload
Following the enzymatic cleavage of the Val-Cit dipeptide, a critical chemical cascade is initiated, involving the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govcam.ac.uk This spacer is designed to be "self-immolative," meaning it spontaneously decomposes after the initial cleavage event. unimi.it The cleavage of the amide bond C-terminal to the citrulline residue exposes a free aniline (B41778) moiety on the PAB group. unimi.it
Maleimidocaproyl (MC) Linkage Chemistry to Antibodies
The maleimidocaproyl (MC) component serves as the anchor, attaching the entire linker-payload complex to the monoclonal antibody. nih.govresearchgate.net This linkage is typically achieved through a Michael addition reaction between the maleimide (B117702) group of the MC linker and the sulfhydryl group of a cysteine residue on the antibody. nih.govnih.gov These cysteine residues are often made available by the reduction of interchain disulfide bonds within the antibody's structure. nih.gov
The MC linker provides a stable, covalent bond between the antibody and the rest of the linker system. cellmosaic.com The caproyl portion of the MC linker acts as a spacer, providing sufficient distance between the antibody and the cleavable dipeptide to minimize steric hindrance and allow for efficient recognition and cleavage by lysosomal proteases. nih.govresearchgate.net
Stability Considerations of MC-Val-Cit-PAB Linker in Biological Milieus
The stability of the MC-Val-Cit-PAB linker is a critical factor influencing the therapeutic window of an ADC. The linker must be robust enough to withstand the conditions of the systemic circulation to prevent premature drug release, yet be labile enough to be efficiently cleaved within the target cell. acs.org
While generally stable in human plasma, the MC-Val-Cit-PAB linker can be susceptible to premature cleavage, particularly in rodent plasma. nih.govcam.ac.uk This instability can lead to the unintended release of the cytotoxic payload into the bloodstream, potentially causing off-target toxicity. acs.orgadcreview.com The chemical stability of the maleimide linkage itself has also been a consideration, as a retro-Michael reaction can lead to the detachment of the drug-linker complex from the antibody. nih.govresearchgate.net However, hydrolysis of the thiosuccinimide ring formed after conjugation can help to stabilize this linkage. nih.govresearchgate.net
Studies have identified specific non-target enzymes that can contribute to the premature degradation of the Val-Cit linker. In mouse plasma, carboxylesterase 1C (Ces1C) has been shown to be responsible for the linker's instability, which can complicate preclinical evaluation of ADCs. nih.govunimi.itadcreview.com This has led to the development of modified linkers, such as the addition of a glutamic acid residue (Glu-Val-Cit), to increase resistance to Ces1C cleavage without compromising cathepsin B sensitivity. unimi.itadcreview.com
Furthermore, human neutrophil elastase (NE), a serine protease, has been found to cleave the Val-Cit linker, potentially leading to off-target toxicity, particularly neutropenia. nih.govadcreview.comnih.gov This enzymatic degradation occurs between the valine and citrulline residues. nih.gov The development of next-generation linkers aims to address these stability issues by modifying the peptide sequence or linker structure to be more resistant to these non-target enzymes. adcreview.com
Interactive Data Table: Stability of Val-Cit Linkers
| Linker Type | Plasma Stability Concern | Key Degrading Enzyme(s) | Impact on ADC | Mitigation Strategy |
| MC-Val-Cit-PAB | Premature cleavage in mouse plasma | Carboxylesterase 1C (Ces1C) | Complicates preclinical studies, potential for off-target toxicity. nih.govcam.ac.uk | Use of Ces1C knockout mice for preclinical testing. nih.gov |
| MC-Val-Cit-PAB | Premature cleavage | Human Neutrophil Elastase (NE) | Potential for off-target toxicity, including neutropenia. nih.govadcreview.com | Development of NE-resistant linkers. adcreview.comnih.gov |
| Maleimide-Cysteine Linkage | Reversibility (retro-Michael reaction) | Not enzyme-mediated | Premature loss of drug-linker from the ADC. nih.govresearchgate.net | Hydrolysis of the thiosuccinimide ring to form a stable linkage. nih.govresearchgate.net |
Synthetic Methodologies for Mc Val Cit Pab Auristatin E and Its Conjugates
Convergent and Sequential Synthesis Strategies for Auristatin E Derivatives
A typical synthetic route involves the initial preparation of the key components: the Auristatin E payload, the cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, the self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, and the maleimidocaproyl (MC) unit. nih.govnih.gov
In a sequential approach , these fragments are assembled in a stepwise manner. For instance, the Val-Cit dipeptide is synthesized, to which the PABC spacer is then attached. nih.gov Subsequently, the MMAE payload is coupled to the PABC end of the linker. The final step involves adding the maleimide-containing MC group to the N-terminus of the dipeptide, rendering the entire drug-linker ready for conjugation to an antibody. herbmedpharmacol.com An improved, high-yielding synthetic route for the Mc-Val-Cit-PABOH linker has been developed that proceeds in six steps from L-Citrulline and avoids undesirable epimerization, a critical factor for ensuring the final product's biological activity. nih.gov
Analytical Techniques for Synthesis Verification and Conjugate Characterization
A suite of analytical techniques is required to verify the successful synthesis of the drug-linker and to fully characterize the final antibody-drug conjugate. nih.govpharmafocusamerica.com These methods assess critical quality attributes such as purity, structural integrity, average DAR, and distribution of drug-loaded species. nih.gov
Key analytical techniques include:
UV/Visible Spectroscopy: This is a straightforward method used to determine the average DAR. nih.gov By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and another wavelength specific to the drug), the concentrations of the protein and the payload can be calculated, yielding the average number of drug molecules per antibody.
Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the intact ADC and its subunits (e.g., light and heavy chains). nih.gov Liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the different DAR species in a heterogeneous mixture, providing detailed information about the conjugation outcome.
High-Performance Liquid Chromatography (HPLC): Various HPLC methods are used to assess purity, aggregation, and charge variants. nih.govpharmafocusamerica.com
Hydrophobic Interaction Chromatography (HIC): HIC is the primary method for determining the distribution of different DAR species. It separates molecules based on hydrophobicity; since the drug-linker is hydrophobic, ADCs with higher DARs are retained longer on the column. This allows for the quantification of the relative abundance of each DAR species (0, 2, 4, etc.).
Reversed-Phase HPLC (RP-HPLC): Often used under denaturing conditions, RP-HPLC can separate the light and heavy chains of the antibody, allowing for the calculation of the average DAR by analyzing the drug distribution on each chain. nih.gov
Size Exclusion Chromatography (SEC): SEC is used to separate molecules by size and is essential for quantifying high molecular weight species, such as aggregates, which can impact the ADC's safety and efficacy. pharmafocusamerica.com
| Analytical Technique | Primary Application in ADC Characterization | Information Provided |
|---|---|---|
| UV/Visible Spectroscopy | Average DAR determination. nih.gov | Average number of drugs per antibody. |
| Mass Spectrometry (MS / LC-MS) | Structural confirmation and DAR distribution. nih.gov | Molecular weight of intact ADC and subunits, identification of DAR species. |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution analysis. | Separation and quantification of different DAR species based on hydrophobicity. |
| Reversed-Phase HPLC (RP-HPLC) | Purity and DAR analysis of subunits. nih.gov | Separation of light/heavy chains to determine drug load on each. |
| Size Exclusion Chromatography (SEC) | Analysis of aggregation and fragments. pharmafocusamerica.com | Quantification of monomer, aggregates, and fragments. |
| Capillary Electrophoresis (CE) | Purity and charge heterogeneity analysis. nih.gov | Separation of charge variants and assessment of ADC purity. nih.gov |
Preclinical Pharmacological Characterization in Research Models
Cellular Cytotoxicity and Potency in In Vitro Cancer Cell Lines
The cytotoxic potential of vc-MMAE has been extensively evaluated across a variety of cancer cell lines, demonstrating its potent anti-proliferative activity.
Research has consistently shown that vc-MMAE induces cell death in a dose-dependent manner. For instance, when conjugated to the antibody rituximab, the resulting ADC, rituximab-vcMMAE, caused a dose-dependent reduction in the viability of Raji cells, a type of B-cell lymphoma. tandfonline.com In contrast, the unconjugated antibody had a minimal inhibitory effect. tandfonline.com This indicates that the cytotoxic activity is primarily driven by the auristatin E payload delivered by the antibody. tandfonline.com
Similarly, studies on SKBR3 and HEK293 cell lines treated with vc-MMAE at concentrations ranging from 0.01024 nM to 4 µM revealed a significant decrease in cell viability as the concentration increased. herbmedpharmacol.com At the highest concentration of 4 µM, vc-MMAE led to a 69.11% increase in cell death in SKBR3 cells. herbmedpharmacol.com This dose-dependent effect is a hallmark of potent cytotoxic agents and underscores the ability of auristatin E to inhibit tubulin polymerization, a critical process for cell division. tandfonline.comherbmedpharmacol.com
The cytotoxic efficacy of vc-MMAE has been observed across a range of cancer cell lines, highlighting its broad potential. In a comparative study, MMAE, the active component of vc-MMAE, demonstrated greater potency than conventional chemotherapies like cisplatin (B142131) and paclitaxel (B517696) across all human and murine cancer cell lines tested. nih.gov
When conjugated to different antibodies, vc-MMAE has shown selective and potent cytotoxicity against various cancer types. For example, rituximab-vcMMAE was selectively cytotoxic to CD20-positive B-lymphoma cell lines. tandfonline.com An anti-CD22-vcMMAE conjugate was effective against non-Hodgkin lymphoma cell lines with IC50 values ranging from 20 to 284 ng/ml. nih.gov Furthermore, an ADC targeting tissue factor (TF) demonstrated an IC50 of 1.15 nM in pancreatic cancer cell lines with high TF expression. nih.gov
The following table summarizes the in vitro cytotoxicity of vc-MMAE and its conjugates in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 Value |
| Raji | B-cell Lymphoma | rituximab-vcMMAE | Dose-dependent |
| SKBR3 | Breast Cancer | vc-MMAE | 410.54 ± 4.9 nM |
| HEK293 | Kidney Cancer | vc-MMAE | 482.86 ± 6.4 nM |
| DoHH2 | Non-Hodgkin Lymphoma | HB22.7-vcMMAE | 20-284 ng/ml |
| Granta 519 | Non-Hodgkin Lymphoma | HB22.7-vcMMAE | 20-284 ng/ml |
| Pancreatic Cancer Lines (High TF) | Pancreatic Cancer | anti-TF-vcMMAE | 1.15 nM |
| BT-474 | Breast Cancer (HER2+) | mil40-vcMMAE | 10⁻¹¹ M |
| HCC1954 | Breast Cancer (HER2+) | mil40-vcMMAE | 10⁻¹¹ M |
| NCI-N87 | Gastric Cancer (HER2+) | mil40-vcMMAE | 10⁻¹¹ M |
Preclinical Pharmacokinetics and Biodistribution of Auristatin E and Conjugates
Understanding the pharmacokinetic (PK) and biodistribution profile of auristatin E and its conjugates is crucial for predicting their behavior in a physiological system.
Studies in animal models have shown that while free MMAE is rapidly eliminated from plasma, it exhibits prolonged and extensive distribution in tissues. nih.gov In tumor-bearing mice, MMAE demonstrated a short plasma half-life of 2.5 hours and a large volume of distribution, suggesting significant tissue uptake. nih.gov Highly perfused organs such as the lungs, kidneys, heart, liver, and spleen showed tissue-to-plasma area under the concentration curve (AUC) ratios greater than 20. nih.gov In contrast, poorly perfused tissues like fat, pancreas, skin, bone, and muscle had ratios ranging from 1.3 to 2.4. nih.gov
When administered as part of an ADC, the pharmacokinetic profile is significantly altered. The antibody component extends the circulation time of the conjugate, allowing for targeted delivery to the tumor. tandfonline.com For instance, after administering an anti-TENB2-MMAE ADC to mice, the conjugate was observed in various tissues, with the highest concentrations found in the tumor. nih.gov
A key feature of ADCs utilizing the vc-MMAE linker is their ability to accumulate and be retained within tumor tissue. nih.gov This is attributed to the targeted delivery by the monoclonal antibody and the subsequent release of the cytotoxic payload within the tumor microenvironment. nih.gov
This stability in circulation prevents the premature release of the highly potent auristatin E, thereby minimizing systemic toxicity. nih.gov Once the ADC is internalized into the target cancer cell, the linker is cleaved, releasing the active drug. nih.gov The design of the linker, including its chemistry, length, and steric hindrance, can significantly impact the stability of the ADC and the kinetics of payload release. nih.gov Research has shown that more stable linkers lead to more target-specific payload release and a more favorable toxicity profile. nih.gov Conversely, less stable linkers can result in non-specific cleavage and a broader range of toxicities. nih.gov
Preclinical Efficacy in In Vivo Tumor Models
The in vivo preclinical efficacy of vc-MMAE, when conjugated to a targeting antibody, has been demonstrated across a range of tumor models. These studies are crucial in establishing the potential therapeutic window and anti-tumor activity of ADCs utilizing this particular payload-linker combination.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, represent a cornerstone of preclinical ADC evaluation. In a study involving an anti-HER2 antibody conjugated to vc-MMAE, potent anti-tumor activities were observed in xenograft models of human gastric tumors. The treatments with these ADCs were shown to eradicate the xenograft tumors at the endpoint of the treatment. Similarly, an anti-mesothelin-vcMMAE conjugate demonstrated profound, dose-dependent inhibition or regression of tumor growth in six different xenograft models, including ovarian, pancreatic, and mesothelioma cancers.
Another example is an EGFR-targeting ADC, LR004-VC-MMAE, which showed significant anti-tumor activity in an A431 epidermoid carcinoma xenograft model. A humanized anti-EphA5 antibody conjugated to vc-MMAE also demonstrated potent antitumor activity, achieving complete tumor regression in several patient-derived xenograft models. Even non-binding control IgGs conjugated to vc-MMAE have shown unexpected anti-tumor activity, causing tumor remission or significant growth delay in certain lymphoma and breast cancer xenograft models, a phenomenon potentially linked to the tumor microenvironment.
The anti-tumor activity is often correlated with the intratumoral concentration of the released MMAE payload. Studies have shown that a higher concentration of MMAE within the tumor corresponds to greater tumor growth inhibition, independent of the target antigen expression level.
Table 1: Summary of Anti-tumor Activity in Selected Xenograft Models
| ADC Target | Tumor Model | Outcome | Reference |
|---|---|---|---|
| HER2 | N87 (Gastric) | Tumor eradication | |
| Mesothelin | Ovarian, Pancreatic, Mesothelioma | Profound tumor growth inhibition or regression | |
| EGFR | A431 (Epidermoid Carcinoma) | Significant tumor growth delay and regression | |
| EphA5 | Patient-Derived Xenografts | Complete tumor regression | |
| CD30 | L-82 (Anaplastic Large Cell Lymphoma) | Complete regression | |
| Non-binding control | L-428 (Hodgkin Lymphoma) | Tumor remission and growth delay | |
| PSMA | LNCaP (Prostate) | Dose-dependent inhibition of tumor growth | |
| EGFR | KYSE520 (Esophageal Squamous Cell Carcinoma) | Complete tumor regression |
A key measure of efficacy in preclinical models is the extent of tumor regression and the delay in tumor growth. In the A431 xenograft model, treatment with LR004-VC-MMAE led to significant tumor regression, with some dose groups achieving complete tumor disappearance. Specifically, at the highest dose tested, all animals achieved complete regression. Similarly, in a KYSE520 esophageal squamous cell carcinoma model, complete tumor regression was observed after four injections of the same ADC.
In studies with a PSMA-targeting small molecule-drug conjugate of vc-MMAE, a dose-dependent inhibition of tumor growth was observed in LNCaP prostate cancer xenografts. The highest dose group showed a continuous tumor regression followed by disease stabilization. An anti-CD30-vcMMAE conjugate induced complete tumor regression for 50 days in a xenograft model of anaplastic large cell lymphoma. Even a non-binding control, hIgG-vcMMAE, resulted in an initial complete remission for 10 days, followed by tumor regrowth.
Table 2: Tumor Regression and Growth Delay in Response to vc-MMAE Conjugates
| ADC/Conjugate | Tumor Model | Key Findings | Reference |
|---|---|---|---|
| LR004-VC-MMAE | A431 | All animals in the highest dose group achieved complete tumor regression. | |
| LR004-VC-MMAE | KYSE520 | Complete tumor regression observed. | |
| MMAE.VC.SA.617 (PSMA-targeted) | LNCaP | Continuous tumor regression followed by stabilization at the highest dose. | |
| αCD30-vcMMAE | L-82 | Complete tumor regression for 50 days. | |
| hIgG-vcMMAE (non-binding) | L-82 | Initial complete remission for 10 days, followed by regrowth. |
The bystander killing effect, where the cytotoxic payload released from a target cell can kill neighboring, antigen-negative tumor cells, is a significant feature of ADCs with membrane-permeable payloads like MMAE. This effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.
The lipophilic nature of free MMAE allows it to diffuse across cell membranes. Once an ADC is internalized by a target cell and the MMAE is released within the lysosome, it can exit the cell and kill adjacent cells. Preclinical studies have demonstrated this effect in admixed tumor models containing both antigen-positive and antigen-negative cancer cells. For instance, a CD30-targeting ADC with vc-MMAE led to complete remission of admixed tumors, indicating potent bystander killing of the CD30-negative cells. In contrast, an ADC with the less membrane-permeable payload MMAF, which is negatively charged, failed to mediate significant bystander killing in the same in vivo model.
This bystander effect is dependent on the release of a membrane-permeable payload and is considered a key mechanism for the robust anti-tumor activity of MMAE-based ADCs in solid tumors.
Mechanisms of Resistance to Auristatin E Based Therapies in Preclinical Settings
Payload-Specific Resistance Mechanisms
Resistance mechanisms directly affecting the efficacy of the Auristatin E payload are a primary area of investigation. These pathways interfere with the drug's ability to reach its intracellular target, tubulin, or alter the target itself.
A predominant mechanism of acquired resistance to MMAE-based ADCs in preclinical models is the upregulation of ATP-binding cassette (ABC) transporters. mdpi.com The most frequently implicated transporter is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. aacrjournals.orgresearchgate.netnih.gov MMAE is a known substrate for P-gp. researchgate.netnih.govexplorationpub.com
Upon release from the ADC within the cancer cell, MMAE can be actively pumped out of the cell by P-gp, reducing its intracellular concentration and thereby diminishing its antimitotic effect. scispace.com Studies have demonstrated a direct correlation between the expression levels of P-gp and the degree of resistance to MMAE. researchgate.netnih.govfrontiersin.org For instance, in a preclinical breast cancer model, long-term treatment with an anti-nectin-4-vcMMAE ADC led to the development of resistant tumors that showed a significant upregulation of ABCB1 expression, associated with focal gene amplification. aacrjournals.orgnih.gov Similarly, cell lines derived from in vivo xenograft tumors made resistant to anti-CD22-vc-MMAE and anti-CD79b-vc-MMAE identified P-gp as the primary driver of resistance. researchgate.net
Efflux transporters located on the lysosomal membrane can also contribute to resistance by sequestering the cytotoxic payload within the lysosome, preventing it from reaching its cytoplasmic target, tubulin. researchgate.netnih.govfrontiersin.org This lysosomal sequestration is another way P-gp can confer resistance to brentuximab vedotin and its MMAE payload. researchgate.netnih.govfrontiersin.org
Table 1: Impact of P-gp/ABCB1 Expression on MMAE Cytotoxicity in Preclinical Models
| Cell Line/Model | Resistance Mechanism | Observed Effect | Reference |
|---|---|---|---|
| MDR1-transfected MDCK cells | P-gp-MDR1 expression | High apparent efflux ratio for MMAE (44.5), indicating MMAE is a P-gp substrate. | researchgate.netnih.gov |
| Tumor cell lines with high P-gp-MDR1 expression | High endogenous P-gp-MDR1 expression | Showed higher EC50 values (lower sensitivity) to MMAE. | researchgate.netnih.gov |
| Anti-nectin-4 ADC-resistant breast cancer model (in vivo) | Upregulation of ABCB1 expression | Developed resistance to N41mab-vcMMAE after 9 months of treatment. | aacrjournals.orgnih.gov |
| Non-Hodgkin lymphoma xenograft tumors | Upregulation of P-gp (ABCB1/MDR1) | Major driver of resistance to anti-CD22-vc-MMAE and anti-CD79b-vc-MMAE. | researchgate.net |
Monomethyl auristatin E exerts its cytotoxic effect by inhibiting cell division through the blockade of tubulin polymerization. wikipedia.org Therefore, alterations in tubulin itself can be a mechanism of resistance. While extensively documented for other microtubule-targeting agents like taxanes and vinca alkaloids, specific preclinical data on tubulin mutations conferring resistance to Auristatin E are less common. aacrjournals.org
General mechanisms of resistance to tubulin inhibitors include:
Acquisition of tubulin mutations: Changes in the amino acid sequence of β-tubulin can alter the drug binding site, reducing the affinity of MMAE for its target. aacrjournals.org
Changes in tubulin isotype expression: Different tubulin isotypes can have varying sensitivities to microtubule-targeting agents. An upregulation of a less sensitive isotype could lead to a resistant phenotype. aacrjournals.org
While a direct causal link in acquired ADC resistance models is still being fully elucidated, the fundamental mechanism of MMAE action on tubulin suggests that target alteration is a plausible resistance strategy for cancer cells. aacrjournals.orgucsb.edu
The efficacy of an ADC with a cleavable linker, such as the valine-citrulline (Val-Cit) linker in MC-Val-Cit-PAB-Auristatin E, is highly dependent on a series of intracellular events. aacrjournals.orgresearchgate.net These include antibody binding to the surface antigen, internalization of the ADC-antigen complex, trafficking to endosomes and then lysosomes, and finally, proteolytic cleavage of the linker to release the active MMAE payload into the cytoplasm. frontiersin.orgnih.gov
Defects at any stage of this trafficking and processing pathway can lead to resistance:
Impaired Internalization: Reduced internalization of the ADC, often linked to decreased antigen expression, prevents the payload from reaching the cell's interior. aacrjournals.orgresearchgate.net
Altered Trafficking Pathways: Cancer cells can reroute ADCs away from the degradative lysosomal pathway. aacrjournals.orgnih.gov For instance, in NCI-N87 gastric carcinoma cells made resistant to an ADC, altered trafficking was observed. aacrjournals.org Similarly, some resistant melanoma cell lines were found to utilize caveolae-mediated endocytosis, which may be less efficient at delivering the ADC to the lysosome compared to the clathrin-mediated pathway used by sensitive cells. nih.gov
Defective Lysosomal Function: For cleavable linkers like Val-Cit, release of MMAE depends on the action of lysosomal proteases such as cathepsin B. wikipedia.org Reduced lysosomal function or decreased activity of these enzymes could lead to inefficient payload release and subsequent resistance. aacrjournals.org
Lysosomal Efflux: As mentioned previously, efflux transporters on the lysosomal membrane can pump the released MMAE back into the lysosome, effectively sequestering it from its cytoplasmic target. frontiersin.org
Strategies to Overcome Resistance in Preclinical Models
Researchers are actively exploring various strategies in preclinical settings to circumvent or reverse the mechanisms of resistance to Auristatin E-based ADCs.
Given that the upregulation of ABC transporters, particularly P-gp, is a major resistance mechanism, a logical strategy is to co-administer the ADC with an ABC transporter inhibitor. mdpi.comexplorationpub.com Several preclinical studies have demonstrated the success of this approach. Pharmacologic P-gp inhibitors such as tariquidar, elacridar, and zosuquidar have been shown to restore the sensitivity of resistant cells to MMAE and MMAE-based ADCs. aacrjournals.orgnih.gov
In a breast cancer model resistant to an anti-nectin-4-MMAE ADC, sensitivity was restored in vitro by P-gp inhibitors. aacrjournals.orgnih.gov Crucially, the in vivo combination of the ADC with tariquidar was well-tolerated and led to the rapid regression of ADC-resistant tumors in mice. aacrjournals.orgnih.gov Similarly, co-incubation of resistant cells with elacridar or the lysosomotropic agent chloroquine (which can disrupt lysosomal sequestration) resulted in a significant leftward shift of the MMAE EC50 curve, indicating restored potency. researchgate.netnih.gov These findings suggest that combining ADCs with P-gp inhibitors can be a safe and effective strategy to reverse resistance. aacrjournals.org
Table 2: Reversal of MMAE Resistance with ABC Transporter Inhibitors
| Inhibitor | Preclinical Model | Effect | Reference |
|---|---|---|---|
| Elacridar (P-gp-MDR1 inhibitor) | Tumor cell lines with high P-gp expression | Abolished MMAE efflux; shifted MMAE EC50 by 4.2–22-fold, increasing potency. | researchgate.netnih.gov |
| Tariquidar, Elacridar, Zosuquidar | Anti-nectin-4 ADC-resistant breast cancer cells (ADCR) | Restored sensitivity of ADCR cells to the N41mab-vcMMAE ADC. | aacrjournals.org |
| Tariquidar | ADC-resistant tumors in mice | Combination with N41mab-vcMMAE was well-tolerated and induced rapid tumor regression. | aacrjournals.orgnih.gov |
| Chloroquine (Lysosomotropic agent) | Tumor cell lines with high P-gp expression | Shifted MMAE EC50 by 2.9–16-fold, increasing potency. | researchgate.netnih.gov |
Innovations in linker technology provide another avenue to overcome resistance. The design of the linker connecting the antibody to Auristatin E can be modified to bypass specific resistance mechanisms. unimi.it
For example, in cell models that have acquired resistance to ADCs with non-cleavable linkers due to altered intracellular trafficking, switching to an ADC with a cleavable linker (like MC-Val-Cit-PAB) can restore high potency. aacrjournals.org This suggests that the released, cell-permeable MMAE can overcome the trafficking defect that traps the non-cleavable ADC-payload complex. aacrjournals.org
Further refinements to cleavable linkers are also being developed. Researchers have created a Glu-Val-Cit linker which shows greater stability in mouse plasma compared to the traditional Val-Cit linker. unimi.it This enhanced stability can lead to superior therapeutic activity in vivo, potentially by ensuring more of the payload reaches the tumor site intact. unimi.it Additionally, novel auristatin derivatives are being designed that combine the attributes of being resistant to efflux pumps while still possessing the ability to induce bystander killing, a feature where the released payload kills adjacent, antigen-negative tumor cells. nih.gov This approach could tackle both efflux-mediated resistance and tumor heterogeneity.
Future Directions and Research Opportunities
Development of Novel Auristatin E Analogs with Enhanced Potency or Specificity
Monomethyl auristatin E (MMAE), a synthetic analog of the natural product dolastatin 10, is a potent anti-mitotic agent widely used in ADCs. nih.govbiochempeg.com It functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govcellmosaic.com However, research is ongoing to develop novel auristatin E analogs with improved properties.
One area of focus is addressing the conformational equilibrium of auristatins. In solution, MMAE exists as a mixture of two conformers, with only the trans-isomer being biologically active. nih.gov The slow conversion from the inactive cis-isomer to the active trans-isomer can limit the drug's efficiency. nih.gov Computational modeling has suggested that structural modifications, such as halogenation, could shift this equilibrium towards the active trans-conformation, thereby enhancing the potency of the payload. nih.gov
Another strategy involves modifying the auristatin structure to improve its physicochemical properties. Hydrophilic modification of MMAE, for instance through the incorporation of carbohydrates, is being explored to enable the development of ADCs with higher drug-to-antibody ratios (DARs) while minimizing aggregation. researchgate.netjst.go.jp Novel hydrophilic auristatins have demonstrated greater in vitro potency and enhanced in vivo antitumor activity when conjugated via protease-cleavable linkers. jst.go.jp
Furthermore, researchers are investigating N-terminal modifications of the auristatin peptide structure. This has led to the discovery of analogs with excellent potencies in tumor cell proliferation assays and different ADME (absorption, distribution, metabolism, and excretion) properties compared to existing synthetic auristatins. adcreview.com
Table 1: Investigational Approaches for Novel Auristatin E Analogs
| Research Approach | Goal | Potential Advantage |
| Conformational Stabilization | Shift the cis/trans equilibrium towards the active trans-isomer. | Increased potency and efficiency of the cytotoxic payload. nih.gov |
| Hydrophilic Modification | Increase the water solubility of the auristatin molecule. | Allows for higher drug-to-antibody ratios (DARs) without causing aggregation, potentially leading to more effective ADCs. researchgate.netjst.go.jp |
| N-terminal Modifications | Alter the peptide backbone of the auristatin analog. | Creation of analogs with improved potency and differentiated ADME properties. adcreview.com |
| Central Subunit Modification | Introduce modifications to the central peptide subunits (P2-P3-P4). | Development of auristatins with potent cytotoxic activity and handles for linker attachment at different positions. jst.go.jp |
Exploration of Alternative Linker Technologies for Improved Stability and Release
The linker component of an ADC is critical for its success, as it must remain stable in systemic circulation and allow for the efficient release of the payload within tumor cells. nih.gov The valine-citrulline (Val-Cit) dipeptide linker is widely used due to its susceptibility to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. tcichemicals.comtcichemicals.comcam.ac.uk However, the Val-Cit linker has limitations, including susceptibility to premature cleavage by extracellular enzymes and hydrophobicity that can lead to ADC aggregation. researchgate.netmdpi.com
To address these challenges, several innovative linker technologies are being explored:
Hydrophilic Linkers : Incorporating hydrophilic elements, such as glutamate-containing linkers (e.g., EEVC/EVC), can mitigate aggregation and premature cleavage issues associated with the conventional Val-Cit linker. researchgate.net This allows for higher DARs while maintaining resistance to enzymatic degradation. researchgate.net
Tandem-Cleavage Linkers : These linkers require two sequential enzymatic cleavage events for payload release. acs.org For example, a β-glucuronide moiety can act as a temporary hydrophilic protecting group for a dipeptide linker. acs.org This monosaccharide is stable in circulation but is removed upon internalization and lysosomal degradation, exposing the dipeptide for subsequent cleavage and payload release. acs.org This approach has been shown to improve in vivo stability and tolerability of ADCs. acs.org
Alternative Cleavage Motifs : Researchers are designing peptide sequences that are more selective substrates for tumor-associated proteases to enhance stability in circulation. acs.org For example, a triglycyl peptide linker has demonstrated high stability in mouse plasma. nih.gov Other approaches utilize different enzyme classes for release, such as β-glucuronidase or sulfatase, which are also overexpressed in some tumors. acs.orgnih.gov
Novel Self-Immolative Spacers : The p-aminobenzyl carbamate (B1207046) (PABC) spacer is a self-immolative unit that releases the payload following enzymatic cleavage of the dipeptide. cam.ac.uk Research into novel leaving groups, such as terminal phosphates/pyrophosphates, aims to create dual-enzyme release processes for potentially greater tumor selectivity. cam.ac.uk
Table 2: Comparison of Linker Technologies
| Linker Technology | Cleavage Mechanism | Key Advantages |
| Val-Cit-PAB | Cathepsin B cleavage of the Val-Cit dipeptide. tcichemicals.comtcichemicals.com | Well-established; effective intracellular payload release. |
| Hydrophilic Linkers (e.g., EVC) | Protease cleavage. | Reduced aggregation; allows for higher DARs. researchgate.net |
| Tandem-Cleavage Linkers (e.g., Glucuronide-dipeptide) | Sequential cleavage by two different enzymes (e.g., β-glucuronidase and a protease). acs.org | Improved plasma stability and tolerability. acs.org |
| Alternative Peptide Linkers (e.g., triglycyl) | Protease cleavage. | Enhanced stability in plasma. nih.gov |
| Enzyme-Specific Linkers (e.g., Sulfatase-cleavable) | Cleavage by specific enzymes overexpressed in tumors (e.g., sulfatase). nih.gov | High plasma stability and tumor-specific release. nih.gov |
Strategies for Augmenting Therapeutic Index of Auristatin E-based Conjugates
A key goal in ADC development is to widen the therapeutic index, which is the ratio between the maximum tolerated dose (MTD) and the minimal effective dose (MED). nih.gov Strategies to achieve this for auristatin E-based conjugates focus on optimizing each component of the ADC to improve tumor-specific payload delivery while minimizing off-target toxicity. researchgate.netresearchgate.net
Improving the stability of the linker is a primary strategy. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity. acs.org The development of more stable linkers, such as the tandem-cleavage linkers discussed previously, helps to ensure that the payload is released primarily within the target cancer cells, thereby reducing off-target effects and improving tolerability. acs.org
Site-specific conjugation is another important approach. Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. oup.com This heterogeneity can impact the ADC's stability, pharmacokinetics, and efficacy. Site-specific conjugation technologies produce a more homogeneous product with a defined DAR, which can lead to an improved therapeutic index. researchgate.net
The selection of the target antigen and the antibody is also crucial. An ideal target antigen should be highly expressed on tumor cells with minimal or no expression on healthy tissues to minimize on-target, off-tumor toxicity. researchgate.net
Integration with Other Therapeutic Modalities (e.g., Radiotherapy, Immunotherapy) in Preclinical Models
The integration of auristatin E-based ADCs with other cancer therapies is a promising area of preclinical research aimed at achieving synergistic antitumor effects.
Combination with Radiotherapy:
MMAE has been shown to have radiosensitizing properties in addition to its cytotoxic effects. nih.gov It can cause G2/M cell cycle arrest, a phase in which cells are more sensitive to radiation. nih.gov Preclinical studies have demonstrated that combining MMAE-based ADCs with radiation therapy can lead to increased DNA damage and cell killing compared to either treatment alone. nih.gov In preclinical models of bladder cancer, the combination of enfortumab vedotin (an MMAE-based ADC) and radiation resulted in improved tumor control and prolonged survival compared to either modality alone. asco.orgurotoday.com These findings provide a strong rationale for clinical trials investigating the combination of ADCs with radiotherapy. asco.org
Combination with Immunotherapy:
There is growing interest in combining ADCs with immunotherapies, such as immune checkpoint inhibitors. frontiersin.orgnih.gov The cytotoxic payload of an ADC can induce immunogenic cell death, which can release tumor antigens and stimulate an anti-tumor immune response. frontiersin.org This can potentially enhance the efficacy of immune checkpoint inhibitors. Preclinical studies are exploring these combinations to overcome resistance mechanisms and improve response rates. nih.gov
Combination with Other Targeted Therapies:
Preclinical studies have also shown synergistic effects when combining auristatin-based ADCs with inhibitors of signaling pathways, such as the PI3K-AKT-mTOR pathway. aacrjournals.org This combination has demonstrated improved cytotoxic activity in preclinical models of lymphoma and renal cell carcinoma. aacrjournals.org
These combination strategies aim to attack tumors through multiple mechanisms, potentially leading to more durable responses and overcoming treatment resistance.
Q & A
Q. What is the structural and functional role of the MC-Val-Cit-PAB linker in ADC design?
The MC-Val-Cit-PAB linker connects Auristatin E (a microtubule-disrupting payload) to monoclonal antibodies via a protease-cleavable mechanism. The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by lysosomal cathepsin B in target cells, releasing the cytotoxic payload . Methodologically, linker stability is assessed using HPLC and mass spectrometry under physiological (pH 7.4) and lysosomal (pH 5.0) conditions to validate selective cleavage .
Q. How is the purity and conjugation efficiency of MC-Val-Cit-PAB-Auristatin E quantified during ADC synthesis?
Reverse-phase HPLC coupled with UV-Vis spectroscopy is standard for quantifying drug-to-antibody ratio (DAR). Size-exclusion chromatography (SEC) evaluates aggregation, while LC-MS confirms molecular weight and structural integrity. For reproducibility, experimental protocols must detail buffer conditions, column specifications, and calibration standards .
Q. What in vitro assays are critical for evaluating the cytotoxicity of this compound-based ADCs?
Cell viability assays (e.g., MTT or CellTiter-Glo) using antigen-positive vs. antigen-negative cell lines are essential. Dose-response curves (IC50 values) must be normalized to DAR. Parallel flow cytometry validates target receptor density, ensuring cytotoxicity correlates with antigen expression .
Advanced Research Questions
Q. How can researchers resolve contradictory cytotoxicity data across different cancer cell lines?
Contradictions may arise from variable cathepsin B activity, lysosomal trafficking efficiency, or off-target payload release. Cross-validate using:
- Protease activity assays : Quantify cathepsin B levels in lysosomal extracts via fluorogenic substrates.
- DAR-adjusted comparisons : Normalize IC50 values to DAR and receptor density.
- Bystander effect studies : Co-culture antigen-positive and negative cells to assess payload diffusion .
Q. What strategies optimize the therapeutic index of this compound ADCs in preclinical models?
- Linker-drug stability tuning : Modify the self-immolative PAB spacer to balance plasma stability and lysosomal activation.
- Payload engineering : Compare Auristatin E with derivatives (e.g., MMAE) for potency and tolerability.
- Dosing schedules : In vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in xenograft models evaluate maximum tolerated dose (MTD) and efficacy .
Q. How should researchers design studies to evaluate the impact of ADC heterogeneity on clinical outcomes?
- Heterogeneity analysis : Use hydrophobic interaction chromatography (HIC) to separate DAR species.
- Functional correlation : Compare in vitro cytotoxicity and in vivo efficacy of individual DAR fractions.
- Statistical modeling : Apply multivariate regression to link DAR distribution, clearance rates, and therapeutic outcomes .
Methodological Challenges and Best Practices
Q. What experimental controls are critical for validating ADC specificity?
- Isotype-matched controls : Use non-targeting antibodies with identical linkers/payloads.
- Competitive inhibition : Pre-incubate cells with excess free antigen to block ADC binding.
- Protease inhibitors : Treat cells with cathepsin B inhibitors (e.g., E-64) to confirm linker cleavage dependency .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Strict process controls : Standardize reaction temperature, pH, and antibody:linker molar ratios.
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track conjugation efficiency.
- Reference standards : Include a well-characterized ADC batch in all experiments for cross-comparison .
Data Interpretation Frameworks
Q. What statistical models are recommended for analyzing ADC pharmacokinetics in animal studies?
Non-compartmental analysis (NCA) calculates AUC and half-life, while compartmental models (e.g., two-compartment with Michaelis-Menten clearance) describe nonlinear PK. Covariate analysis (e.g., tumor volume, DAR) identifies confounding factors .
Q. How to integrate multi-omics data to predict ADC resistance mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
